

Physical properties of 4-Ethylbenzoic acid

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Compound of Interest

Compound Name: 4-Ethylbenzoic acid

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An In-depth Technical Guide to the Physical Properties of 4-Ethylbenzoic Acid

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Ethylbenzoic acid** (CAS No: 619-64-7). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document details key quantitative data, experimental protocols for their determination, and visual workflows for clarity.

Physicochemical Properties

4-Ethylbenzoic acid is a white to beige crystalline solid.^{[1][2][3]} It is an aromatic carboxylic acid, featuring an ethyl group at the para-position of the benzoic acid structure.^[2] This substitution influences its physical properties, such as solubility and reactivity. The compound is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals like pesticides, dyes, and specialty polymers.^{[1][2][4]}

Summary of Quantitative Data

The key physical and chemical properties of **4-Ethylbenzoic acid** are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Source(s)
Appearance	White to beige powder/solid	[1][2][3]
Molecular Formula	C ₉ H ₁₀ O ₂	[2][3]
Molecular Weight	150.17 g/mol	
Melting Point	112-113 °C	[1][4][5]
Boiling Point	270.3 ± 19.0 °C (at 760 mmHg)	[3][6]
Density	1.1 ± 0.1 g/cm ³	[6]
Vapor Pressure	0.0 ± 0.6 mmHg (at 25 °C)	[6]

| Flash Point | 125.1 ± 16.2 °C |[6] |

Table 2: Solubility and Partitioning Properties

Property	Value	Source(s)
Water Solubility	Insoluble / 0.73 g/L (predicted)	[1][7][8]
Solubility in Organic Solvents	Soluble in benzene and toluene	[1][4]
pKa (Acid Dissociation Constant)	4.25 - 4.35	[3][7][8]

| LogP (Octanol-Water Partition Coefficient)| 2.89 |[5][8] |

Experimental Protocols

This section details the standard methodologies for determining the key physical properties of **4-Ethylbenzoic acid**.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.^[9] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.^[9]

Principle: A small, finely powdered sample of the organic solid is heated slowly in a capillary tube attached to a thermometer. The temperatures at which melting begins and is complete are recorded as the melting range.^[9]^[10]

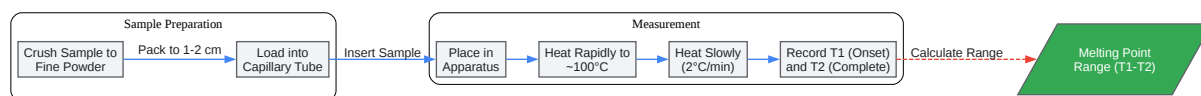
Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)^[9]
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of dry **4-Ethylbenzoic acid** is crushed into a fine powder using a mortar and pestle.^[11]
- Capillary Loading: The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 cm.^[10]^[11]
- Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.^[9]
- Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (112°C).
- Measurement: The heating rate is then reduced to about 2°C per minute to allow for thermal equilibrium.^[9]

- Data Recording: The temperature at which the first drop of liquid appears (t_1) and the temperature at which the entire sample becomes a clear liquid (t_2) are recorded. This (t_1 - t_2) is the melting range.[10][11]



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Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid. For a solid like **4-Ethylbenzoic acid**, this determination would follow a melting step or distillation of a solution.

Principle: A small test tube containing the liquid is heated along with an inverted, sealed capillary tube. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, observed as a continuous stream of bubbles emerging from the capillary.[12]

Apparatus:

- Thiele tube or aluminum heating block[12]
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Thermometer
- Heat source (e.g., Bunsen burner)

Procedure:

- **Setup:** A few milliliters of the liquid are placed in the fusion tube. A capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the liquid.[13]
- **Heating:** The apparatus, holding the fusion tube and a thermometer, is heated slowly and uniformly.[12]
- **Observation:** As the temperature rises, air trapped in the capillary tube will bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end.
- **Measurement:** The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[14]



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Caption: Workflow for Boiling Point Determination.

Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[15]

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.[15]

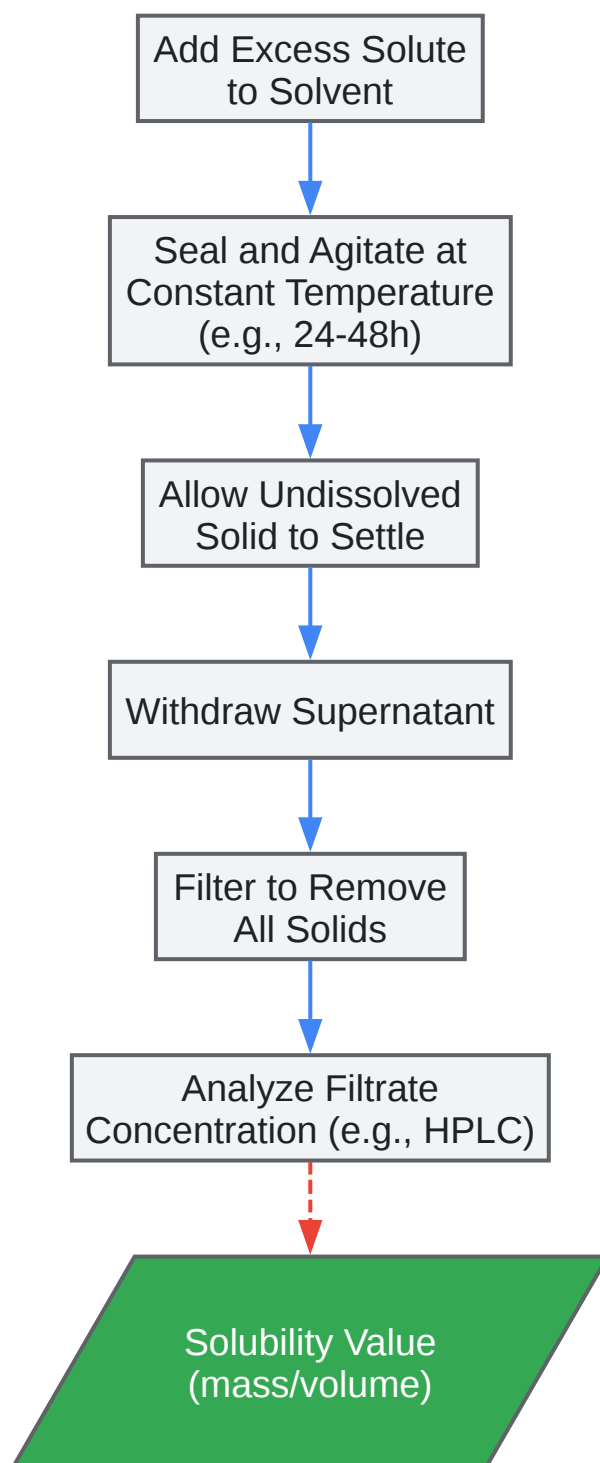
Apparatus:

- Flask with a stopper
- Shaker or agitator (e.g., orbital shaker)

- Constant temperature bath
- Filtration system (e.g., syringe filter)
- Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

- Preparation: An excess amount of **4-Ethylbenzoic acid** is added to a known volume of the solvent (e.g., water) in a flask.
- Equilibration: The flask is sealed and placed in a constant temperature bath on a shaker. It is agitated for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand to let undissolved solid settle. A sample of the supernatant is carefully withdrawn and filtered to remove all solid particles.
- Analysis: The concentration of **4-Ethylbenzoic acid** in the clear, filtered solution is determined using a suitable analytical technique. This concentration represents the solubility at that temperature.[\[16\]](#)



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Caption: Workflow for Solubility Determination.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of an acid or base.
[17]

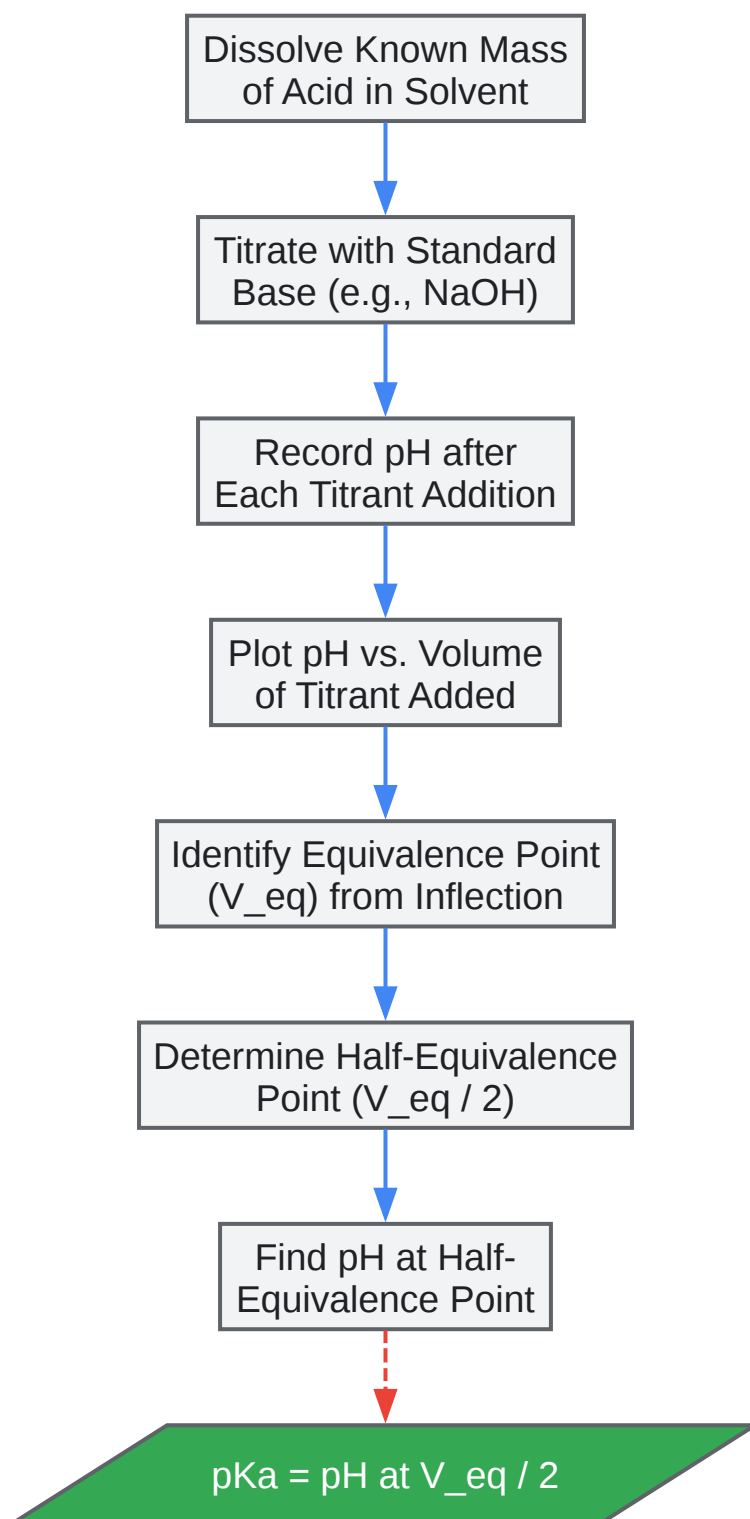
Principle: The compound is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture) and titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which the acid is half-neutralized.[18]

Apparatus:

- pH meter with an electrode
- Buret
- Beaker
- Magnetic stirrer and stir bar

Procedure:

- **Solution Preparation:** A known quantity of **4-Ethylbenzoic acid** is dissolved in a known volume of solvent.
- **Titration Setup:** The beaker containing the acid solution and a magnetic stir bar is placed on a stirrer, and the pH electrode is immersed in the solution.
- **Titration:** The standard base solution is added in small, precise increments from the buret. After each addition, the solution is allowed to stabilize, and the pH is recorded.
- **Data Analysis:** A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The pKa is determined from the pH value at the half-equivalence point (the point where half the volume of base needed to reach the equivalence point has been added).[17]



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Caption: Workflow for pKa Determination via Titration.

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **4-Ethylbenzoic acid**.

Table 3: Key Spectroscopic Data References

Spectroscopy Type	Reference
^1H NMR	[5]
^{13}C NMR	[5]
Mass Spectrometry (GC-MS)	[5]

| Infrared (IR) Spectroscopy |[\[5\]](#) |

General Protocols:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl_3) and placed in a strong magnetic field. The chemical shifts (δ) of the hydrogen (^1H) and carbon (^{13}C) nuclei provide detailed information about the molecular structure.[\[19\]](#)
- Mass Spectrometry (MS): The sample is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. This provides the molecular weight and information about the fragmentation pattern of the molecule.[\[20\]](#)[\[21\]](#)
- Infrared (IR) Spectroscopy: IR radiation is passed through the sample. The absorption of specific frequencies corresponds to the vibrational frequencies of the chemical bonds (e.g., C=O , O-H , C-H), identifying the functional groups present.

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